molecular formula C15H18N4O2S B4752985 N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4752985
M. Wt: 318.4 g/mol
InChI Key: ANTBDYHEFGVGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, commonly known as AMI-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. AMI-1 is a thioacetamide derivative and is known to inhibit the activity of the deubiquitinating enzyme USP5.

Mechanism of Action

AMI-1 acts as a competitive inhibitor of USP5, a deubiquitinating enzyme that plays a role in the regulation of protein degradation pathways. By inhibiting USP5, AMI-1 can alter the balance of protein ubiquitination and degradation, leading to changes in cellular processes. The exact mechanism by which AMI-1 inhibits USP5 is not yet fully understood and requires further investigation.
Biochemical and Physiological Effects:
AMI-1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AMI-1 has been shown to induce cell death and inhibit tumor growth. In neurons, AMI-1 has been shown to protect against oxidative stress and reduce the accumulation of misfolded proteins. Additionally, AMI-1 has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using AMI-1 in lab experiments is its specificity for USP5. This allows researchers to study the effects of USP5 inhibition without interfering with other cellular processes. However, one limitation is the potential for off-target effects, as AMI-1 has been shown to inhibit other deubiquitinating enzymes at high concentrations.

Future Directions

There are several potential future directions for research on AMI-1. One area of interest is the development of more potent and selective inhibitors of USP5. Additionally, further investigation is needed to fully understand the mechanism of action of AMI-1 and its effects on cellular processes. Finally, the potential applications of AMI-1 in the treatment of neurodegenerative diseases and inflammatory conditions warrant further investigation.

Scientific Research Applications

AMI-1 has been shown to have potential applications in various scientific research areas. One of the most significant applications is in cancer research. USP5 is known to be overexpressed in many types of cancer, and its inhibition by AMI-1 could lead to the development of new cancer treatments. AMI-1 has also been shown to have potential applications in neurodegenerative diseases, as USP5 has been implicated in the regulation of protein degradation pathways in neurons.

properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-4-5-12(8-13(10)17-11(2)20)18-14(21)9-22-15-16-6-7-19(15)3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTBDYHEFGVGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-[3-(acetylamino)-4-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

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